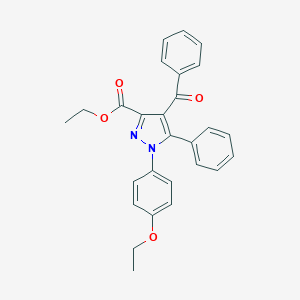
ethyl 4-benzoyl-1-(4-ethoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-benzoyl-1-(4-ethoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylate, also known as BEPP, is a pyrazole derivative that has garnered significant attention in the scientific community due to its potential applications in drug discovery and development. BEPP has been found to exhibit promising biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects.
Applications De Recherche Scientifique
Ethyl 4-benzoyl-1-(4-ethoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylate has been found to exhibit significant biological activities, making it a promising candidate for drug discovery and development. It has been shown to possess anti-inflammatory properties, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, ethyl 4-benzoyl-1-(4-ethoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylate has been found to exhibit anti-cancer effects, with studies demonstrating its ability to induce apoptosis in cancer cells. ethyl 4-benzoyl-1-(4-ethoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylate has also been found to exhibit anti-microbial effects, with studies demonstrating its ability to inhibit the growth of various microorganisms.
Mécanisme D'action
The mechanism of action of ethyl 4-benzoyl-1-(4-ethoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylate is not fully understood, but studies suggest that it may act by inhibiting the activity of key enzymes involved in inflammation and cancer progression. Additionally, it has been suggested that ethyl 4-benzoyl-1-(4-ethoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylate may act by inducing apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
ethyl 4-benzoyl-1-(4-ethoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylate has been found to exhibit significant biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the induction of apoptosis in cancer cells, and the inhibition of microbial growth. Additionally, ethyl 4-benzoyl-1-(4-ethoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylate has been found to exhibit low toxicity, making it a promising candidate for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ethyl 4-benzoyl-1-(4-ethoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylate is its ability to exhibit significant biological activities, making it a promising candidate for drug discovery and development. Additionally, ethyl 4-benzoyl-1-(4-ethoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylate has been found to exhibit low toxicity, making it a safe candidate for use in lab experiments. However, one limitation of ethyl 4-benzoyl-1-(4-ethoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylate is its relatively complex synthesis method, which may limit its widespread use in lab experiments.
Orientations Futures
There are several potential future directions for research on ethyl 4-benzoyl-1-(4-ethoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylate. One area of focus could be the development of more efficient synthesis methods to increase the availability of ethyl 4-benzoyl-1-(4-ethoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylate for lab experiments and drug development. Additionally, further studies could be conducted to elucidate the mechanism of action of ethyl 4-benzoyl-1-(4-ethoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylate and to identify potential molecular targets for its activity. Finally, clinical trials could be conducted to evaluate the safety and efficacy of ethyl 4-benzoyl-1-(4-ethoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylate as a potential therapeutic agent for various diseases.
Méthodes De Synthèse
Ethyl 4-benzoyl-1-(4-ethoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylate can be synthesized using a variety of methods, including the reaction of 4-ethoxybenzaldehyde with ethyl acetoacetate to form 4-ethoxy-1-(ethoxycarbonyl)-2-propen-1-one, which is then reacted with hydrazine hydrate to form 4-ethoxy-1-(hydrazinocarbonyl)but-3-en-2-one. This intermediate is then reacted with benzoyl chloride and phenylhydrazine to form ethyl 4-benzoyl-1-(4-ethoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylate.
Propriétés
Formule moléculaire |
C27H24N2O4 |
|---|---|
Poids moléculaire |
440.5 g/mol |
Nom IUPAC |
ethyl 4-benzoyl-1-(4-ethoxyphenyl)-5-phenylpyrazole-3-carboxylate |
InChI |
InChI=1S/C27H24N2O4/c1-3-32-22-17-15-21(16-18-22)29-25(19-11-7-5-8-12-19)23(24(28-29)27(31)33-4-2)26(30)20-13-9-6-10-14-20/h5-18H,3-4H2,1-2H3 |
Clé InChI |
RQNRJXQBZICTQE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=C(C(=N2)C(=O)OCC)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
CCOC1=CC=C(C=C1)N2C(=C(C(=N2)C(=O)OCC)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-[(4-chlorophenyl)hydrazinylidene]-5-(phenylcarbamoylamino)pyrazol-3-yl]-3-phenylurea](/img/structure/B292245.png)
![1-[4-[(4-methylphenyl)hydrazinylidene]-5-(phenylcarbamoylamino)pyrazol-3-yl]-3-phenylurea](/img/structure/B292246.png)
![(3E)-5-methyl-3-[(4-methylphenyl)hydrazinylidene]-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione](/img/structure/B292248.png)
![(3E)-3-[(4-ethoxyphenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione](/img/structure/B292251.png)
![(10Z)-10-[(4-methylphenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8-diene-2,11-dione](/img/structure/B292257.png)
![4-[(2Z)-2-(2,9-dioxo-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-3-ylidene)hydrazinyl]benzenesulfonamide](/img/structure/B292258.png)
![(3Z)-3-[(3-chlorophenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione](/img/structure/B292259.png)
![(10E)-10-(1,3-benzodioxol-5-ylhydrazinylidene)-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8-diene-2,11-dione](/img/structure/B292260.png)
![(3Z)-3-[(3-methoxyphenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione](/img/structure/B292261.png)
![(10Z)-10-[(3-methoxyphenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8-diene-2,11-dione](/img/structure/B292262.png)
![(3Z)-3-(1,3-benzodioxol-5-ylhydrazinylidene)-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione](/img/structure/B292264.png)
![(10Z)-11-amino-10-[(4-chlorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one](/img/structure/B292266.png)
![(3Z)-2-amino-3-[(4-chlorophenyl)hydrazinylidene]-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-one](/img/structure/B292267.png)
![(3E)-2-amino-3-[(4-methylphenyl)hydrazinylidene]-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-one](/img/structure/B292268.png)